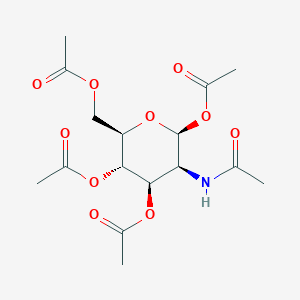
D-Glutamic acid, N-(4-aminobenzoyl)-
Vue d'ensemble
Description
“D-Glutamic acid, N-(4-aminobenzoyl)-”, also known as ABG, is an oxidation product and a metabolite of tetrahydrofolate . It is used as a strong UV absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods such as capillary zone electrophoresis .
Synthesis Analysis
These compounds are developed by facile and microwave-assisted synthesis via nucleophilic substitution reaction .Molecular Structure Analysis
The molecular formula of “D-Glutamic acid, N-(4-aminobenzoyl)-” is C12H14N2O5 . The molecular weight is 266.25 g/mol .Chemical Reactions Analysis
The RMSD plots for the compound were analyzed and showed that 1J3I-WRA609 and 1J3I-Df3 had almost similar deviations within the simulation period .Physical And Chemical Properties Analysis
“D-Glutamic acid, N-(4-aminobenzoyl)-” has a molecular weight of 266.25 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 . Its exact mass is 266.09027155 g/mol and its monoisotopic mass is 266.09027155 g/mol .Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of N-(4-Aminobenzoyl)-L-glutamic acid . The primary application identified is its use as a strong UV absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods such as capillary zone electrophoresis (CZE) . This application allows for improved sensitivity and detection of oligosaccharides in various research settings.
Mécanisme D'action
Target of Action
The primary target of D-Glutamic acid, N-(4-aminobenzoyl)- is the Pf-DHFR-TS protein . This protein plays a crucial role in the life cycle of the malaria-causing parasite, Plasmodium falciparum .
Mode of Action
D-Glutamic acid, N-(4-aminobenzoyl)- interacts with its target through hydrogen bonding . It forms bonds with specific amino acids like Arg122, Ser120 within the Pf-DHFR-TS protein . This interaction inhibits the function of the protein, thereby affecting the survival and replication of the parasite .
Biochemical Pathways
The compound affects the biochemical pathway involving the Pf-DHFR-TS protein. This protein is essential for the synthesis of nucleotides in the parasite. By inhibiting this protein, D-Glutamic acid, N-(4-aminobenzoyl)- disrupts nucleotide synthesis, which is crucial for DNA replication and cell division .
Pharmacokinetics
It’s known that the compound can be metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase .
Result of Action
The molecular and cellular effects of D-Glutamic acid, N-(4-aminobenzoyl)-'s action result in the inhibition of the Pf-DHFR-TS protein. This inhibition disrupts the life cycle of the malaria-causing parasite, Plasmodium falciparum, by affecting nucleotide synthesis and, consequently, DNA replication and cell division .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADGMZDHLQLZRI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)

![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)





![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)


![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)
